3-Bromo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
3-Bromo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound with the molecular formula C7H5BrN2. It is a derivative of pyrrolo[2,3-b]pyridine, where a bromine atom is substituted at the third position of the pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of 3-Bromo-7-azaindole, also known as 3-Bromo-1H-pyrrolo[2,3-b]pyridine, is the Casein Kinase 1 family (CK1) . CK1 is a group of ubiquitous serine/threonine kinases that play critical roles in various biological processes, including the regulation of circadian rhythms .
Mode of Action
3-Bromo-7-azaindole interacts with its target, CK1, by binding to the ATP-binding pocket of the kinase . This interaction inhibits the activity of CK1, leading to changes in the phosphorylation status of its downstream targets .
Biochemical Pathways
The inhibition of CK1 by 3-Bromo-7-azaindole affects the circadian clock pathway in Arabidopsis thaliana . Specifically, it leads to the accumulation of PRR5 and TOC1 proteins, which are transcriptional repressors of several clock-associated genes . This results in the decreased expression of these genes, thereby modulating the circadian rhythm .
Pharmacokinetics
Azaindoles, in general, have been recognized as privileged structures in biological process modulation and drug discovery programs . They can be finely tuned to modify Lipinski’s rule of five, solubility, pK A, lipophilicity, target binding, and ADME-tox properties .
Result of Action
The molecular effect of 3-Bromo-7-azaindole’s action is the inhibition of CK1 activity, leading to changes in the phosphorylation status of its downstream targets . At the cellular level, this results in the modulation of the circadian clock, specifically lengthening the circadian period of Arabidopsis thaliana .
Action Environment
It’s worth noting that the circadian clock, which 3-bromo-7-azaindole modulates, is a timekeeping system that remains relatively constant in spite of environmental fluctuations .
Biochemical Analysis
Biochemical Properties
3-Bromo-7-azaindole has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit Casein Kinase 1 family (CK1) that phosphorylates PRR5 and TOC1 for targeted degradation . This interaction plays a significant role in the regulation of the circadian clock .
Cellular Effects
The effects of 3-Bromo-7-azaindole on cells are quite profound. It has been observed to decrease the expression of four dawn- and morning-phased clock-associated genes, CIRCADIAN CLOCK-ASSOCIATED 1 (CCA1), LATE ELONGATED HYPOCOTYL (LHY), PSEUDO-RESPONSE REGULATOR 9 (PRR9) and PRR7 . This leads to an increase in the amounts of PRR5 and TIMING OF CAB EXPRESSION 1 (TOC1) proteins, which are transcriptional repressors of CCA1, LHY, PRR9 and PRR7 .
Molecular Mechanism
The molecular mechanism of action of 3-Bromo-7-azaindole involves its interaction with the ATP-binding pocket of human CK1 delta . This interaction inhibits the activity of CK1, leading to an accumulation of PRR5 and TOC1 . This, in turn, modulates the circadian clock .
Metabolic Pathways
Given its interaction with CK1, it is likely involved in pathways related to the regulation of the circadian clock .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base such as potassium carbonate or sodium hydride.
Cross-Coupling Reactions: The bromine atom in this compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are useful for forming carbon-carbon bonds and are carried out using palladium catalysts and appropriate ligands.
Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions. For example, oxidation with strong oxidizing agents like potassium permanganate can lead to the formation of pyridine derivatives.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used for cross-coupling reactions.
Potassium Carbonate or Sodium Hydride: Used as bases in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine can yield 3-amino-1H-pyrrolo[2,3-b]pyridine, while a Suzuki coupling with a boronic acid can produce a biaryl derivative.
Scientific Research Applications
3-Bromo-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of various biologically active compounds, including kinase inhibitors and anti-cancer agents.
Chemical Biology: The compound is employed in the development of chemical probes to study biological pathways and molecular targets.
Material Science:
Pharmaceutical Industry: The compound is used in the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
3-Iodo-1H-pyrrolo[2,3-b]pyridine: Similar structure with an iodine atom instead of bromine.
3-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure with a chlorine atom instead of bromine.
1H-pyrrolo[2,3-b]pyridine: The parent compound without any halogen substitution.
Uniqueness: 3-Bromo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the bromine atom, which imparts specific reactivity and allows for selective functionalization. The bromine atom also enhances the compound’s ability to participate in cross-coupling reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDGIJDCXIEXPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420606 | |
Record name | 3-Bromo-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74420-15-8 | |
Record name | 3-Bromo-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-1H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 3-Bromo-7-azaindole be used as a building block for synthesizing other compounds?
A: Yes, 3-Bromo-7-azaindole serves as a versatile precursor in organic synthesis. One study demonstrated its utility in a palladium-catalyzed cross-coupling reaction with Reformatsky reagents. [] This reaction efficiently produces a variety of 2-(7-azaindolyl)carboxylic esters, which are valuable intermediates for synthesizing more complex molecules. [] This highlights the potential of 3-Bromo-7-azaindole in constructing diverse chemical libraries for drug discovery and materials science.
Q2: Has 3-Bromo-7-azaindole been investigated for biological activity?
A: Research has explored the use of 3-Bromo-7-azaindole as a ligand in platinum(II) oxalato complexes for potential antitumor applications. [] A study synthesized and characterized a complex using 3-Bromo-7-azaindole as a co-ligand and evaluated its in vitro antitumor activity against various cancer cell lines. [] While the specific interactions of the complex containing 3-Bromo-7-azaindole with its biological target remain to be fully elucidated, the study demonstrated moderate antitumor effects against several cancer cell lines, suggesting its potential for further investigation in this field. []
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